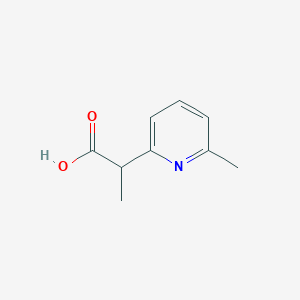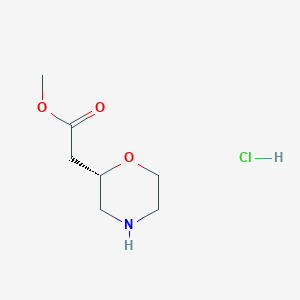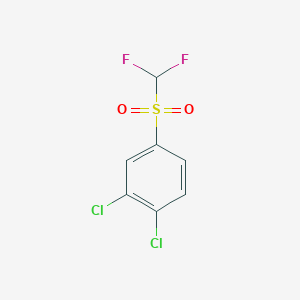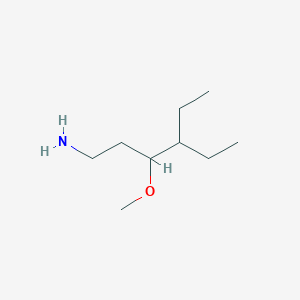
4-Ethyl-3-methoxyhexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-methoxyhexan-1-amine is an organic compound with the molecular formula C9H21NO. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a hexane chain substituted with ethyl and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-methoxyhexan-1-amine typically involves the alkylation of a suitable precursor. One common method is the reductive amination of 4-ethyl-3-methoxyhexanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The process involves the same reductive amination reaction but optimized for large-scale production, ensuring consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
4-Ethyl-3-methoxyhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acid chlorides, sulfonyl chlorides, and alkyl halides are typical reagents used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Amides, sulfonamides, and alkylated amines.
科学的研究の応用
4-Ethyl-3-methoxyhexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
作用機序
The mechanism of action of 4-ethyl-3-methoxyhexan-1-amine involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also act as a nucleophile, participating in reactions that modify biological macromolecules .
類似化合物との比較
Similar Compounds
4-Ethyl-3-methoxyhexan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.
4-Ethyl-3-methoxyhexanoic acid: Contains a carboxylic acid group instead of an amino group.
4-Ethyl-3-methoxyhexane: Lacks the functional groups present in the amine.
Uniqueness
4-Ethyl-3-methoxyhexan-1-amine is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activity. Its primary amine group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research .
特性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC名 |
4-ethyl-3-methoxyhexan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-8(5-2)9(11-3)6-7-10/h8-9H,4-7,10H2,1-3H3 |
InChIキー |
YTPZXTSSQYKMLB-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(CCN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13064950.png)

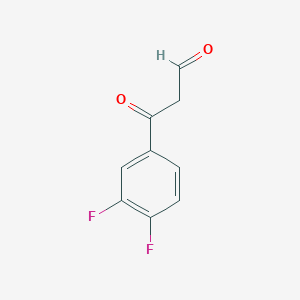
![4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole](/img/structure/B13064957.png)
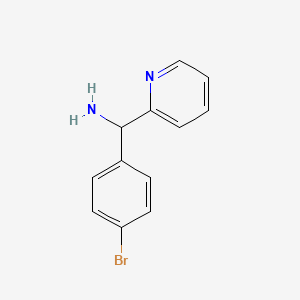

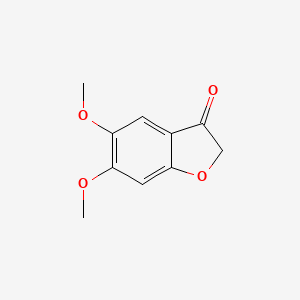

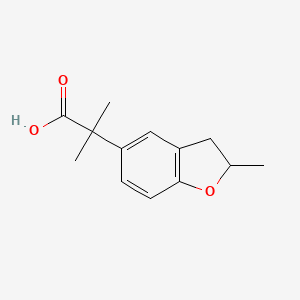
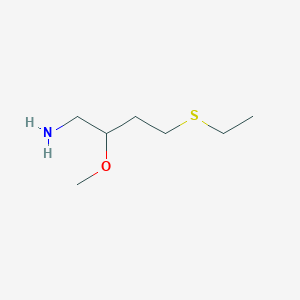
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B13065013.png)
